Bis(2-methoxybut-3-en-1-yl)mercury

Description

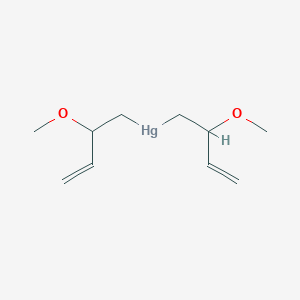

Bis(2-methoxybut-3-en-1-yl)mercury is an organomercury compound characterized by two 2-methoxybut-3-en-1-yl ligands bonded to a central mercury atom. The structure features a methoxy (-OCH₃) group and a terminal alkene (C=C) in each ligand, which confer unique electronic and steric properties. Organomercury compounds of this type are typically synthesized via transmetallation or alkylation reactions involving mercury salts and organometallic precursors.

Properties

CAS No. |

67247-80-7 |

|---|---|

Molecular Formula |

C10H18HgO2 |

Molecular Weight |

370.84 g/mol |

IUPAC Name |

bis(2-methoxybut-3-enyl)mercury |

InChI |

InChI=1S/2C5H9O.Hg/c2*1-4-5(2)6-3;/h2*4-5H,1-2H2,3H3; |

InChI Key |

HYHRRPBBEIDEDY-UHFFFAOYSA-N |

Canonical SMILES |

COC(C[Hg]CC(C=C)OC)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxybut-3-en-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-methoxybut-3-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production would also require stringent safety measures due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxybut-3-en-1-yl)mercury can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound back to elemental mercury.

Substitution: The 2-methoxybut-3-en-1-yl groups can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used to replace the 2-methoxybut-3-en-1-yl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce a variety of organomercury compounds with different functional groups.

Scientific Research Applications

Bis(2-methoxybut-3-en-1-yl)mercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, although its toxicity poses significant challenges.

Industry: The compound may be used in the development of new materials and catalysts, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Bis(2-methoxybut-3-en-1-yl)mercury exerts its effects involves its ability to interact with thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound can also generate reactive oxygen species, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structurally analogous organomercury compounds identified in the Pharos Project database, highlighting variations in substituents and inferred properties :

| CAS No. | Compound Name | Substituent Structure | Notable Features |

|---|---|---|---|

| [18903-82-7] | Bis(dichlorotrimethylsilylmethyl)mercury | –CH₂Si(CH₃)₂Cl₂ | Bulky silyl groups; high steric protection |

| [69775-82-2] | Bis(dodec-1-yn-1-yl)mercury | –C≡C-C₁₀H₂₁ | Long alkynyl chains; potential for polymerization |

| [28752-79-6] | Bis(furan-2-yl)mercury | Furan-2-yl (O-containing heterocycle) | Electron-rich aromatic ligands |

| [28752-80-9] | Bis(furan-3-yl)mercury | Furan-3-yl | Altered heterocyclic bonding site |

| [89236-97-5] | Bis(hept-1-ynyl)mercury | –C≡C-C₅H₁₁ | Shorter alkynyl chains; higher reactivity |

| [69261-09-2] | Bis(hex-1-ynyl)mercury | –C≡C-C₄H₉ | Compact alkynyl ligands |

Unique Features of Bis(2-methoxybut-3-en-1-yl)mercury :

- Methoxy Group: Enhances polarity and solubility in polar solvents compared to non-polar substituents (e.g., dodec-1-yn-1-yl).

- Alkene Functionality : The terminal C=C bond may facilitate addition reactions or serve as a site for further functionalization, contrasting with saturated or aromatic ligands in analogs.

- Steric Profile : The branched butenyl chain offers moderate steric hindrance, intermediate between bulky silyl groups (e.g., [18903-82-7]) and linear alkynyl chains.

Reactivity and Stability Trends

- Electrophilicity : The methoxy group’s electron-donating effect likely reduces the electrophilicity of the mercury center compared to electron-withdrawing substituents (e.g., chlorinated groups).

- Thermal Stability : Compounds with bulky substituents (e.g., [18903-82-7]) are expected to exhibit greater thermal stability due to steric protection, whereas alkene-containing ligands (as in the target compound) may increase susceptibility to decomposition via oxidation or radical pathways.

- Catalytic Potential: Furan-yl derivatives ([28752-79-6], [28752-80-9]) could engage in π-interactions useful in catalysis, whereas the target compound’s alkene might enable coordination to transition metals.

Environmental and Toxicological Considerations

While specific data for this compound is scarce, organomercury compounds are universally regulated due to mercury’s neurotoxicity and bioaccumulation. Methoxy groups may slightly reduce volatility compared to alkylmercury species, but environmental persistence remains a concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.